molecular formula C19H24N2O B5638303 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine

1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine

Cat. No. B5638303
M. Wt: 296.4 g/mol
InChI Key: GITJXPAWMDCFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine” is a complex organic molecule. It is related to a class of compounds known as benzohydrazides . It has been studied for its potential biological activities, including antibacterial and antitubercular properties .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2,5-dimethylpyrrole with other organic molecules . For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared in a study .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a piperidine ring, which is a six-membered non-aromatic heterocycle .


Chemical Reactions Analysis

The compound has been found to exhibit significant biological activity. It has been shown to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Monoclonal Antibody Production

This compound has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures. It enhances cell-specific productivity by increasing the glucose uptake rate and the amount of intracellular adenosine triphosphate, which are crucial for efficient antibody production .

Metabolic Engineering

The compound’s ability to modulate cell growth and metabolism makes it a valuable tool for metabolic engineering. By suppressing cell growth, it can shift the metabolic resources towards the production of desired biomolecules .

Glycosylation Control

It has been observed that this compound can suppress the galactosylation on monoclonal antibodies. This is particularly important as galactosylation levels are a critical quality attribute of therapeutic antibodies, affecting their efficacy and safety .

Chemical Screening for Bioactivity

The compound emerged from a screening of over 23,000 chemicals aimed at discovering new substances that can improve cell-specific antibody production. This indicates its potential as a lead compound in the development of new bioactive molecules .

Structural Activity Relationship (SAR) Studies

SAR studies have identified 2,5-dimethylpyrrole as the most effective partial structure of the compound for enhancing monoclonal antibody production. This insight can guide further structural optimization for improved production and quality control of antibodies .

Pharmacological Research

Given its structural complexity and biological activity, this compound could be a candidate for pharmacological research, potentially leading to the development of new therapeutic agents .

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds with various biological activities. Its reactions and derivatives could be explored for creating new molecules with potential pharmacological applications .

Energy Composition Components

Due to its heterocyclic nature, derivatives of this compound could be investigated as components of powerful energy compositions, contributing to the field of materials science .

Future Directions

Future research could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

properties

IUPAC Name

[4-(2,5-dimethylpyrrol-1-yl)phenyl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14-10-12-20(13-11-14)19(22)17-6-8-18(9-7-17)21-15(2)4-5-16(21)3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITJXPAWMDCFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl](4-methylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.